molecular formula C20H16N2O3S2 B2430807 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 919848-49-0

2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2430807
CAS No.: 919848-49-0
M. Wt: 396.48
InChI Key: BAHJGQJZDPOFJP-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : A range of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, similar in structure to the specified compound, demonstrated promising antibacterial and antifungal activities. These compounds were synthesized and their efficacy was tested in vitro, showing significant results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Applications

  • Anticonvulsant Activity : Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized, and some showed protective effects against picrotoxin-induced convulsion. Notably, a particular derivative exhibited significant anticonvulsive effects, offering 100% protection in a specific study (Farag et al., 2012).

Anticancer Applications

  • Potential Anticancer Agents : A series of thiazole and thiadiazole derivatives were synthesized and evaluated for their anticancer activities. Compounds bearing moieties such as bromothiophen-2-yl, naphthalen-2-yl, and difluorophenyl showed significant activity against various cancer cell lines. These compounds induced apoptosis in cancer cells, suggesting potential as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Other Applications

  • Carbonic Anhydrase Inhibition : Related sulfonamide compounds were investigated as inhibitors of human carbonic anhydrase isoforms. These compounds displayed low nanomolar inhibition values, indicating potential for treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

  • Antioxidant Activity : Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles derivatives were synthesized and exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid in some cases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-27(24,25)15-9-6-13(7-10-15)12-18(23)21-20-22-19-16-5-3-2-4-14(16)8-11-17(19)26-20/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHJGQJZDPOFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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